molecular formula C11H12O2 B3343839 4-Phenyl-4-pentenoic acid CAS No. 5747-06-8

4-Phenyl-4-pentenoic acid

Cat. No.: B3343839
CAS No.: 5747-06-8
M. Wt: 176.21 g/mol
InChI Key: AAOMVBNPPKGQPO-UHFFFAOYSA-N
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Description

4-Phenyl-4-pentenoic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a phenyl group attached to the fourth carbon of a pentenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4-pentenoic acid typically involves the reaction of methyl 3-benzoylpropionate with methyltriphenylphosphonium bromide in the presence of sodium bis(trimethylsilyl)amide. The reaction is carried out in anhydrous toluene under a nitrogen atmosphere. The intermediate product, methyl 4-phenyl-4-pentenoate, is then hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

Scientific Research Applications

4-Phenyl-4-pentenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-4-pentenoic acid involves its conversion to CoA esters in biological systems. This conversion leads to the inhibition of fatty acid oxidation by depleting coenzyme A levels. The compound affects various metabolic pathways, including the oxidation of long and short-chain fatty acids, pyruvate, and alpha-ketoglutarate .

Comparison with Similar Compounds

    4-Pentenoic acid: Similar structure but lacks the phenyl group.

    3-Phenylpropionic acid: Similar phenyl group but different carbon chain length.

    Cinnamic acid: Contains a phenyl group with a different unsaturated carbon chain.

Uniqueness: 4-Phenyl-4-pentenoic acid is unique due to the presence of both a phenyl group and an unsaturated carbon chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOMVBNPPKGQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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